5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole
Description
Properties
Molecular Formula |
C8H3F4NO |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
5-fluoro-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F4NO/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H |
InChI Key |
GYSVRSLPKBCWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)OC=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a trifluoromethyl-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing effects of fluorine and trifluoromethyl groups activate specific positions on the benzoxazole ring for nucleophilic substitution. For example:
-
Fluorine replacement : The 5-fluoro substituent can undergo substitution with amines or thiols under basic conditions. In related benzoxazoles, reactions with piperidine or morpholine at 80–100°C in DMF yield substituted derivatives .
-
Trifluoromethyl stability : The 7-trifluoromethyl group is generally inert under mild conditions but may participate in radical-mediated reactions at elevated temperatures .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 12 h | 5-Piperidino-7-(trifluoromethyl)-1,3-benzoxazole | 72% | |
| Sodium hydrosulfide | EtOH, reflux, 6 h | 5-Mercapto-7-(trifluoromethyl)-1,3-benzoxazole | 65% |
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to meta positions, while fluorine influences ortho/para orientation. Halogenation and nitration have been observed in analogous compounds:
-
Chlorination : Using Cl₂/FeCl₃ at 0°C introduces chlorine at the 4-position .
-
Nitration : HNO₃/H₂SO₄ selectively nitrates the 6-position in fluorinated benzoxazoles .
Oxidation and Reduction
The benzoxazole ring exhibits stability under common redox conditions, but substituents can react:
-
Oxidation : KMnO₄ in acidic medium oxidizes the oxazole ring’s methylene groups to carbonyls in related structures.
-
Reduction : LiAlH₄ reduces the oxazole ring to a dihydrobenzoxazole derivative, though this is less common for trifluoromethylated analogs .
Table 2: Redox Reactions
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki coupling : The 5-fluoro group can be replaced with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ .
-
Buchwald-Hartwig amination : Introduces amino groups at the 5-position with Pd₂(dba)₃/XPhos .
Ring-Opening Reactions
Under strong acidic or basic conditions, the oxazole ring undergoes cleavage:
-
Acidic hydrolysis : HCl (conc.) at reflux generates 2-amino-4-fluoro-5-(trifluoromethyl)phenol.
-
Basic degradation : NaOH/EtOH yields a dicarboxylic acid derivative .
Biological Activity and Reactivity
The compound’s reactivity correlates with its pharmacological properties:
Scientific Research Applications
5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole with analogous benzoxazoles and benzimidazoles:
<sup></sup>Predicted octanol-water partition coefficient. <sup>*</sup>Hypothetical bioactivity data for illustrative purposes.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in this compound enhances electrophilicity and metabolic resistance compared to benzimidazoles with electron-donating substituents (e.g., dioxol-5-yloxy in ).
- Bioactivity: Nitro-substituted benzoxazoles (e.g., compound 61f ) exhibit stronger receptor binding due to enhanced π-π stacking and charge transfer interactions.
Stability and Reactivity
- Thermal Stability: Benzoxazoles generally exhibit higher thermal stability than benzimidazoles due to reduced ring strain.
- Acid/Base Resistance: The oxazole ring is less prone to hydrolysis under acidic conditions compared to imidazole derivatives.
Biological Activity
5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a fluorinated benzoxazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole ring with a fluorine atom at the 5-position and a trifluoromethyl group at the 7-position. These substitutions significantly influence its pharmacological properties, enhancing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes, such as those associated with cancer or microbial infections. The presence of fluorine enhances binding affinity and selectivity towards these targets .
- Antimicrobial Activity : Studies have shown that similar benzoxazole derivatives exhibit antimicrobial properties, suggesting potential efficacy against various pathogens .
- Antitumor Activity : Fluorinated benzoxazoles have been reported to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .
Biological Activity Overview
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- Antitubercular Activity : A study assessed the antitubercular efficacy of various benzoxazole derivatives, including those similar to this compound. The lead compounds exhibited significant inhibition of DprE1, an enzyme critical for Mycobacterium tuberculosis survival, with promising IC50 values suggesting their potential as therapeutic agents against tuberculosis .
- Cytotoxicity Assessment : In vitro tests using mouse fibroblast (3T3) cells demonstrated that concentrations up to 50 μg/mL were generally safe for compounds related to this class. However, higher concentrations led to increased cell mortality, indicating a need for careful dosage management in therapeutic applications .
- Anticancer Properties : Research into the antiproliferative effects of fluorinated benzoxazoles showed that certain derivatives could inhibit tubulin polymerization effectively, leading to G2/M phase arrest in cancer cell lines such as MCF-7. This mechanism underlines their potential use in cancer therapy .
Q & A
Q. What are the key steps in synthesizing 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole?
Methodological Answer: The synthesis typically involves:
Core Benzoxazole Formation : Cyclization of ortho-substituted precursors (e.g., 2-amino-4-fluorophenol derivatives) with trifluoromethyl-containing reagents.
Fluorination : Introduction of fluorine via electrophilic substitution or halogen exchange (e.g., using Selectfluor® or KF in polar aprotic solvents).
Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling to install trifluoromethyl groups at the 7-position, as demonstrated in analogous benzoxazole syntheses .
Purification : Column chromatography or recrystallization to achieve >95% purity.
Key Table : Example Reaction Conditions (Adapted from )
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, K₃PO₄, dioxane, 100°C | 60-75% |
| Fluorination | Selectfluor®, DMF, 80°C | 50-65% |
Q. How is the compound characterized to confirm its structure?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : NMR to confirm fluorine and trifluoromethyl groups (distinct chemical shifts at δ -60 to -70 ppm for CF₃).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.03).
- Elemental Analysis : Validate C, H, N, and F percentages (±0.3% tolerance).
- X-ray Crystallography (if crystalline): Resolve substituent positions and bond angles .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position) impact biological activity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., 5-Fluoro vs. 6-Fluoro isomers) and test against target systems (e.g., cancer cell lines).
- Computational Modeling : Use DFT calculations to assess electronic effects (e.g., trifluoromethyl’s electron-withdrawing properties) on binding affinity.
- Case Study : In benzoxazole-based A₂A receptor antagonists, 7-trifluoromethyl substitution enhanced metabolic stability by 30% compared to non-fluorinated analogs .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time.
- Solubility Optimization : Use DMSO or PEG-400 to ensure compound solubility, as aggregation can lead to false negatives.
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values in anti-cancer screens) while accounting for substituent effects. For example, 5-Fluoro-7-CF₃ derivatives showed 10-fold higher potency than non-fluorinated analogs in kinase inhibition assays .
Q. What strategies improve yield in fluorination steps?
Methodological Answer:
Q. How is the compound’s metabolic stability assessed in pharmacokinetic studies?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Key Metric : Half-life (t₁/₂) >60 minutes indicates suitability for in vivo testing.
- Case Study : Fluorinated benzoxazoles exhibited 40% longer t₁/₂ than chlorinated analogs due to reduced cytochrome P450 oxidation .
Q. What are the environmental and safety risks during handling?
Methodological Answer:
Q. How can researchers design derivatives for selective targeting (e.g., enzyme vs. receptor)?
Methodological Answer:
- Pharmacophore Mapping : Identify critical groups (e.g., trifluoromethyl for hydrophobic interactions).
- Selectivity Screening : Test against related targets (e.g., kinase panels or GPCR arrays).
- Example : Replacing 5-fluoro with methoxy in benzoxazoles shifted selectivity from adenosine receptors (Ki = 50 nM) to carbonic anhydrase (Ki = 200 nM) .
Data Contradiction Analysis Example
Scenario : Compound A (5-Fluoro-7-CF₃) shows IC₅₀ = 10 µM in Study X but IC₅₀ = 100 µM in Study Y.
Resolution Steps :
Verify assay conditions (e.g., ATP concentration in kinase assays).
Check purity (HPLC >98% required).
Assess cell permeability differences (e.g., use of efflux pump inhibitors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
